molecular formula C10H5BrO4 B1331699 6-Bromochromone-2-carboxylic acid CAS No. 51484-06-1

6-Bromochromone-2-carboxylic acid

Cat. No.: B1331699
CAS No.: 51484-06-1
M. Wt: 269.05 g/mol
InChI Key: QSBZDBNPXSVVHH-UHFFFAOYSA-N
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Description

6-Bromochromone-2-carboxylic acid is a chromone derivative, specifically a brominated chromone carboxylic acid. Chromones are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. These compounds are widely distributed in nature and are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities .

Preparation Methods

6-Bromochromone-2-carboxylic acid can be synthesized through a microwave-assisted process. The synthetic route involves two main steps:

  • Addition of ethyl oxalate and a base.
  • Addition of hydrochloric acid (HCl).

The optimization of the reaction involves varying parameters such as the type of base, the number of reagent equivalents, solvent, temperature, and reaction time. This method has been shown to improve the yield of the reaction to 87% . The process is versatile and can produce several chromone-2-carboxylic acids with good yields (54–93%) without the need for tedious and expensive purification processes through column chromatography .

Chemical Reactions Analysis

6-Bromochromone-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromochromone-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various chromone derivatives, which are important in drug discovery programs.

    Biology: It is used in the study of biological pathways and mechanisms due to its diverse pharmacological properties.

    Medicine: It has potential therapeutic applications due to its antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities.

    Industry: It is used in the development of concise and diversity-oriented libraries based on the chromone scaffold

Mechanism of Action

The mechanism of action of 6-Bromochromone-2-carboxylic acid involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the pharmacological activity being studied. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines, while its antitumor activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Bromochromone-2-carboxylic acid can be compared with other similar compounds, such as:

    Chromone-2-carboxylic acid: Lacks the bromine substituent, which may affect its pharmacological properties.

    6-Methylchromone-2-carboxylic acid: Contains a methyl group instead of a bromine atom, which may result in different biological activities.

    6-Nitrochromone-2-carboxylic acid: Contains a nitro group, which may significantly alter its chemical reactivity and pharmacological properties.

The uniqueness of this compound lies in its bromine substituent, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

6-bromo-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBZDBNPXSVVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51484-06-1
Record name 6-Bromochromone-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the new synthetic route for 6-Bromochromone-2-carboxylic acid described in the research?

A1: The research presents a microwave-assisted synthesis of this compound (3) that offers several advantages over traditional methods []. Firstly, it significantly improves the yield of the reaction to 87% []. Secondly, this method eliminates the need for tedious and expensive purification steps like column chromatography, as the product is obtained with a high degree of purity []. Lastly, the optimized synthesis is fast, cost-effective, and robust, making it suitable for generating diverse libraries of chromone-based compounds for drug discovery purposes [].

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